molecular formula C7H3Br3O2 B1630640 2,4,6-Tribromobenzoic acid CAS No. 633-12-5

2,4,6-Tribromobenzoic acid

Cat. No. B1630640
CAS RN: 633-12-5
M. Wt: 358.81 g/mol
InChI Key: GHVMJSHEGZYRQL-UHFFFAOYSA-N
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Description

2,4,6-Tribromobenzoic acid is an organic compound with the CAS Number: 633-12-5 . It has a molecular weight of 358.81 . It is typically stored in a dark place, under an inert atmosphere, at room temperature .


Synthesis Analysis

The synthesis of 2,4,6-Tribromobenzoic acid can be achieved from 3-Amino-2,4,6-tribromobenzoic acid .


Molecular Structure Analysis

The linear formula of 2,4,6-Tribromobenzoic acid is C7H3Br3O2 .


Physical And Chemical Properties Analysis

2,4,6-Tribromobenzoic acid is a solid at room temperature .

Scientific Research Applications

  • Synthesis and Chemical Reactions :

    • 2,4,6-Tribromobenzoic acid serves as an intermediate in the synthesis of other chemical compounds. For instance, Robison and Robison (2003) discuss its role as an intermediate in the synthesis of 3-Amino-2,4,6-tribromobenzoic acid through diazotization and bromination processes (Robison & Robison, 2003).
    • Feng Yu-chuan (2012) highlights its application in the synthesis of 2,4,6-Tribromo-3-hydroxybenzoic acid, a high sensitivity Trinder reactive alternative for enzymatic methods in phenol determination (Feng Yu-chuan, 2012).
  • Structural and Conformational Analysis :

    • Mammino and Kabanda (2010) provide insights into the conformational properties of 2,4,6-Trihydroxybenzoic acid, a related compound, emphasizing the role of intramolecular hydrogen bonds and their impact on biological activity (Mammino & Kabanda, 2010).
  • Analytical Chemistry Applications :

    • Smith and Wilkins (1953) describe the use of 2,4,6-trinitrobenzoic acid, a related compound, as a primary standard in acidimetry, emphasizing its utility in analytical chemistry (Smith & Wilkins, 1953).
  • Material Science and Pharmaceutical Industry :

    • Deng et al. (2015) discuss the synthesis of 2,4,5-Trifluorobenzoic acid, a valuable synthetic intermediate with applications in pharmaceutical industry and material science (Deng et al., 2015).
  • Biological and Environmental Studies :

    • Sheild et al. (2013) examined the mobility of 2-amino-4,6-dinitrobenzoic acid, a photodegradation product of TNT, in tropical soil, highlighting its potential impact on environmental and biological systems (Sheild et al., 2013).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has the following hazard statements: H315-H319 , which indicate that it can cause skin irritation and serious eye irritation . The precautionary statements are P305+P351+P338 , which suggest that if it gets in the eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

2,4,6-tribromobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Br3O2/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHVMJSHEGZYRQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Br)C(=O)O)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Br3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40289216
Record name 2,4,6-Tribromobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40289216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,6-Tribromobenzoic acid

CAS RN

633-12-5
Record name 633-12-5
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Record name 2,4,6-Tribromobenzoic acid
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Record name 2,4,6-Tribromobenzoic Acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
104
Citations
MM Robinson - Organic Synthesis Coll., 1963 - cir.nii.ac.jp
Number of citations: 13 cir.nii.ac.jp
JJ Sudborough - Journal of the Chemical Society, Transactions, 1894 - pubs.rsc.org
FOR the continuation of the work on the “esterification” of aromatic. acids, which Professor Victor Meyer and I have been carrying on during the past year (Ber., 27, 510 and 15SO), it was …
Number of citations: 1 pubs.rsc.org
G Baddeley, D Voss - Journal of the Chemical Society (Resumed), 1954 - pubs.rsc.org
… The anhydride and bromide of 2 : 4 : 6-tribromobenzoic acid, unlike the methyl ester, dissociate in concentrated sulphuric acid. INTERACTION of benzene derivative (ArH), acid halide (R…
Number of citations: 19 pubs.rsc.org
EC Lasser, SH Lee, E Fisher, B Fisher - Radiology, 1962 - pubs.rsna.org
In an earlier study (1) reported from this laboratory, note was made of varying degrees of nephropathy occurring in conjunction with injections into the canine renal artery of certain …
Number of citations: 18 pubs.rsna.org
MM Robison, BL Robison - Organic Syntheses, 2003 - Wiley Online Library
Abstract 2, 4, 6‐Tribromobenzoic acid intermediate: 3‐Amino‐2, 4, 6‐tribromobenzoic acid. product: 2, 4, 6‐tribromobenzoic acid
Number of citations: 0 onlinelibrary.wiley.com
RC Fuson, PH Lewis, RND Puis - Journal of the American …, 1932 - ACS Publications
The presence in methyl aryl ketones of twoortho methyl groups1 or two ortho methoxy groups2 has been found to effect a retardation of the haloform reaction of these ketones such that …
Number of citations: 9 pubs.acs.org
JM Farrar, M Sienkowska… - Synthetic Communications, 2000 - Taylor & Francis
3,6,8-Tetrabromophenantherene (1) is prepared in four steps from 2,4,6-tribromobenzoic acid (4) in an overall yield of 12%. The key transformation used in the synthesis is a …
Number of citations: 14 www.tandfonline.com
F Mongin, E Marzi, M Schlosser - European Journal of Organic …, 2001 - Wiley Online Library
As a rule, tri‐, tetra‐ and pentahaloarenes readily undergo ortho‐lithiation when treated with amide‐type bases. However, halogen migration occurs whenever the substrate contains …
JF Bunnett, MM Robison… - Journal of the American …, 1950 - ACS Publications
(A) No precipitate forms in a scrupulously dry methanolic solution of sodium methoxide and methyl benzoate during several hours at room temperature although a white precipitate …
Number of citations: 45 pubs.acs.org
C Heiss, E Marzi, M Schlosser - European Journal of Organic …, 2003 - Wiley Online Library
A systematic comparison between 1,3‐difluorobenzene, 1,3‐dichlorobenzene, and 1,3‐dibromobenzene did not reveal major differences in their behavior towards strong bases such as …

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